2-Bromo-6-fluoro-4-nitro-1,3-benzothiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H2BrFN2O2S |
|---|---|
Molecular Weight |
277.07 g/mol |
IUPAC Name |
2-bromo-6-fluoro-4-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C7H2BrFN2O2S/c8-7-10-6-4(11(12)13)1-3(9)2-5(6)14-7/h1-2H |
InChI Key |
GFPMKYVPAANDRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1[N+](=O)[O-])N=C(S2)Br)F |
Origin of Product |
United States |
The Enduring Significance of the Benzothiazole Heterocyclic Scaffold in Contemporary Chemical Sciences
The benzothiazole (B30560) scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in medicinal chemistry and material science. tandfonline.comtandfonline.comijpsr.com Its unique structural and electronic properties have made it a versatile building block in the synthesis of a wide array of biologically active compounds. ajrconline.orgbenthamscience.com The presence of nitrogen and sulfur atoms in the thiazole ring allows for diverse chemical modifications, leading to a broad spectrum of pharmacological activities. pharmacyjournal.inijpsr.comresearchgate.net
Derivatives of benzothiazole have been extensively studied and have shown a remarkable range of biological activities, including:
Antimicrobial ajrconline.orgtandfonline.compcbiochemres.com
Anticancer pharmacyjournal.inchemistryjournal.netnih.gov
Anti-inflammatory ajrconline.orgpharmacyjournal.in
Anticonvulsant tandfonline.compharmacyjournal.in
Antiviral tandfonline.comhep.com.cn
Antitubercular tandfonline.compharmacyjournal.in
Antidiabetic benthamscience.compharmacyjournal.in
This wide-ranging bioactivity has cemented the benzothiazole scaffold as a critical component in the development of novel therapeutic agents. tandfonline.combenthamdirect.com Beyond medicine, benzothiazole derivatives are also utilized in the development of agrochemicals, dyes, and other industrial applications. tandfonline.comnih.gov
The Rationale for Advanced Research on Substituted Benzothiazole Derivatives: a Focus on 2 Bromo 6 Fluoro 4 Nitro 1,3 Benzothiazole
The strategic placement of various substituents onto the benzothiazole (B30560) core can significantly modulate its physicochemical and biological properties. This has led to a surge in research focused on creating and evaluating novel substituted benzothiazole derivatives. benthamscience.comchemistryjournal.net The introduction of different functional groups can enhance potency, selectivity, and pharmacokinetic profiles of the parent compound. benthamscience.com
The compound 2-Bromo-6-fluoro-4-nitro-1,3-benzothiazole is a prime example of a strategically substituted benzothiazole derivative. The rationale for its design and subsequent research interest can be broken down by its key structural features:
2-Bromo Group: The bromine atom at the 2-position is a versatile functional group. It can serve as a handle for further chemical modifications through various cross-coupling reactions, allowing for the synthesis of a diverse library of compounds. organic-chemistry.org
6-Fluoro Group: The incorporation of a fluorine atom can significantly impact the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorine substitution is a common strategy in medicinal chemistry to improve the drug-like properties of a molecule. researchgate.net
4-Nitro Group: The electron-withdrawing nature of the nitro group can influence the electronic properties of the entire benzothiazole ring system, potentially enhancing its reactivity and biological activity. mdpi.comlew.ro
The combination of these specific substituents on the benzothiazole scaffold creates a unique chemical entity with the potential for novel applications in various fields of chemical research.
Overview of the Current Research Landscape and Future Trajectories for the Chemical Compound
Retrosynthetic Dissection and Key Precursors for this compound Synthesis
A retrosynthetic analysis of this compound suggests that the primary disconnection would be at the C-S and C-N bonds of the thiazole (B1198619) ring. This approach points to a substituted 2-aminothiophenol (B119425) as a key precursor. Specifically, a 2-amino-5-fluoro-3-nitrothiophenol would be the ideal starting material. The bromine at the 2-position can be introduced in a subsequent step.
The key precursors for the synthesis would therefore be:
A substituted aniline (B41778): A derivative such as 4-fluoro-2-nitroaniline (B1293508) would be a logical starting point.
A thiocyanating agent: To introduce the sulfur atom and facilitate the cyclization.
A brominating agent: For the final installation of the bromine at the 2-position.
The challenge lies in the regioselective introduction of the nitro and fluoro groups onto the aniline ring prior to the formation of the benzothiazole core.
Established Synthetic Routes to the 1,3-Benzothiazole Core and Substituted Analogs
The synthesis of the 1,3-benzothiazole core is a well-established area of heterocyclic chemistry, with several reliable methods available. indexcopernicus.comnih.gov These methods can be broadly categorized into cyclization reactions and condensation approaches. indexcopernicus.comnih.govnih.govresearchgate.netekb.eg
One of the most common methods for benzothiazole synthesis is the cyclization of 2-aminothiophenols. indexcopernicus.comekb.eg This can be achieved through various strategies, including oxidative ring closure.
Jacobson Synthesis: This classic method involves the oxidative cyclization of N-arylthioamides, typically using an oxidizing agent like potassium ferricyanide. nih.gov The thioamide precursor is often synthesized from the corresponding aniline.
Visible-Light-Mediated Cyclization: Modern approaches utilize visible light and a photosensitizer to induce the intramolecular C-S bond formation in thiobenzanilides, leading to the benzothiazole ring system under mild conditions. organic-chemistry.org
Metal-Catalyzed Cyclization: Transition metals, such as copper and palladium, can catalyze the intramolecular C-S bond formation. indexcopernicus.comnih.gov For instance, a copper(II)-BINAM complex has been used to catalyze the cyclization of N-(2-chlorophenyl)benzothioamides. indexcopernicus.com Ruthenium(III) chloride and palladium(II) acetate (B1210297) have also been employed to catalyze the oxidative cyclization of N-arylthioureas. nih.gov
| Method | Precursor | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Jacobson Synthesis | N-arylthioamides | Potassium ferricyanide | Classic, well-established | nih.gov |
| Visible-Light-Mediated Cyclization | Thiobenzanilides | Visible light, photosensitizer | Mild conditions | organic-chemistry.org |
| Metal-Catalyzed Cyclization | N-(2-chlorophenyl)benzothioamides, N-arylthioureas | Cu(II)-BINAM, RuCl3, Pd(OAc)2 | High efficiency | indexcopernicus.comnih.gov |
Condensation reactions provide a direct route to 2-substituted benzothiazoles by reacting 2-aminothiophenols with various carbonyl compounds or their equivalents. nih.govekb.eg Multi-component reactions (MCRs) offer an efficient alternative, allowing for the construction of the benzothiazole ring in a single step from simple starting materials. nih.gov
Condensation with Aldehydes and Carboxylic Acids: 2-Aminothiophenols readily condense with aldehydes or carboxylic acids to form the corresponding 2-substituted benzothiazoles. nih.govekb.egmdpi.com This reaction is often catalyzed by an acid or proceeds under thermal conditions. nih.gov
Three-Component Reactions: A notable MCR involves the reaction of an aniline, an aldehyde, and a sulfur source like potassium thiocyanate, often mediated by an oxidizing agent. organic-chemistry.org Another approach utilizes 2-iodoaniline, an aldehyde, and thiourea (B124793) in the presence of a copper catalyst. nih.gov
| Reaction Type | Starting Materials | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Condensation | 2-Aminothiophenol, Aldehyde/Carboxylic Acid | Acid catalyst or heat | Direct, versatile | nih.govekb.egmdpi.com |
| Multi-Component Reaction | Aniline, Aldehyde, Potassium Thiocyanate | Oxidizing agent | One-pot, efficient | organic-chemistry.org |
| Multi-Component Reaction | 2-Iodoaniline, Aldehyde, Thiourea | Copper catalyst | Convergent | nih.gov |
Regioselective Introduction of Bromo, Fluoro, and Nitro Substituents
The synthesis of this compound requires careful control over the regiochemistry of the substitution reactions.
Direct bromination of the pre-formed benzothiazole ring at the 2-position can be challenging. A more common and effective strategy is to introduce the bromo-substituent via a Sandmeyer-type reaction from a 2-aminobenzothiazole (B30445) precursor. However, for direct bromination, N-bromosuccinimide (NBS) is a potential reagent. utm.my Another approach involves the synthesis of 2,6-dibromobenzothiazole (B1326401) using N-bromosuccinimide and a titanium dioxide catalyst. google.com
Introducing a fluorine atom at a specific position on the benzene (B151609) ring of a benzothiazole is typically achieved by starting with a pre-fluorinated aniline derivative. For instance, the synthesis of 2-amino-6-fluorobenzothiazole (B1267395) often starts from 4-fluoroaniline. researchgate.net The presence of a fluorine atom at the 6-position of the benzothiazole ring has been shown to enhance cytotoxic activity in certain cancer cell lines. nih.gov The introduction of fluorine can be accomplished through electrophilic fluorination using reagents like NF4BF4. dtic.mil The synthesis of 6-fluoro benzothiazole derivatives has been reported, often starting from 3-chloro-4-fluoro aniline. researchgate.netresearchgate.net
Nitration Procedures for the 4-Position of the Benzothiazole System
The introduction of a nitro group at the 4-position of the 2-bromo-6-fluorobenzothiazole (B131731) core is a critical transformation. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents on the benzothiazole ring. The bromine atom at the 2-position and the fluorine atom at the 6-position are both ortho, para-directing groups. However, the benzothiazole ring system itself is generally considered to be deactivating towards electrophilic substitution.
The primary method for nitration involves the use of a mixed acid system, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). rasayanjournal.co.inrjpbcs.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. rsc.org
Reaction Scheme:
Mechanistic Considerations:
The reaction proceeds via an electrophilic aromatic substitution mechanism. nih.gov The nitronium ion attacks the electron-rich benzene ring of the benzothiazole system. The position of attack is influenced by the electronic effects of the substituents. The fluorine at position 6 is an activating group (ortho, para-directing) through resonance, while the bromine at position 2 is a deactivating group (ortho, para-directing) through induction. The interplay of these effects, along with the deactivating nature of the thiazole moiety, directs the incoming nitro group to the 4-position, which is ortho to the activating fluorine atom and meta to the deactivating thiazole nitrogen.
A typical laboratory-scale procedure would involve the slow addition of the 2-bromo-6-fluorobenzothiazole substrate to a pre-cooled mixture of concentrated nitric and sulfuric acids. The reaction temperature is a critical parameter and is generally kept low (e.g., 0-10 °C) to control the exothermic nature of the reaction and minimize the formation of by-products.
Table 1: Typical Reagents and Conditions for the Nitration of 2-Bromo-6-fluorobenzothiazole
| Reagent/Parameter | Condition | Purpose |
| Substrate | 2-Bromo-6-fluoro-1,3-benzothiazole | Starting material |
| Nitrating Agent | Concentrated Nitric Acid (HNO₃) | Source of the nitro group |
| Catalyst/Solvent | Concentrated Sulfuric Acid (H₂SO₄) | Promotes the formation of the nitronium ion |
| Temperature | 0-10 °C | To control the reaction rate and minimize side reactions |
| Reaction Time | 1-3 hours | To ensure complete conversion |
Purification and Isolation Techniques for this compound
Following the nitration reaction, the crude product mixture contains the desired this compound, unreacted starting materials, and various side products, including other nitrated isomers. A systematic purification strategy is therefore essential to isolate the target compound in high purity.
A standard work-up procedure involves carefully quenching the reaction mixture by pouring it onto crushed ice. This precipitates the crude organic solids, which can then be collected by filtration. The collected solid is then washed with water to remove residual acids.
Further purification is typically achieved through recrystallization. The choice of solvent is critical and is determined by the solubility profile of the desired product versus the impurities. Common solvents for recrystallizing nitroaromatic compounds include ethanol, methanol, or mixtures of solvents like ethanol/water or chloroform/hexane (B92381). The crude product is dissolved in a minimum amount of the hot solvent, and upon cooling, the purified this compound crystallizes out, leaving the more soluble impurities in the mother liquor.
For highly pure material, or for the separation of closely related isomers, column chromatography may be employed. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. The polarity of the eluent is optimized to achieve good separation between the target compound and any impurities.
Table 2: Purification and Isolation Methods
| Technique | Description |
| Quenching | The reaction mixture is poured onto ice to precipitate the crude product and dilute the strong acids. |
| Filtration | The precipitated solid is separated from the aqueous acidic solution. |
| Washing | The solid is washed with water to remove residual acids and water-soluble impurities. |
| Recrystallization | The crude product is dissolved in a hot solvent and allowed to cool, leading to the formation of pure crystals. |
| Column Chromatography | A chromatographic technique used for the separation of components in a mixture based on their differential adsorption onto a stationary phase. |
Considerations for Scalable Synthesis and Green Chemistry Principles
The transition from laboratory-scale synthesis to large-scale industrial production necessitates careful consideration of safety, efficiency, and environmental impact. For the synthesis of this compound, several aspects of green chemistry can be incorporated to improve the sustainability of the process.
Scalable Synthesis:
The highly exothermic nature of nitration reactions poses a significant safety risk on a large scale. Continuous flow reactors offer a safer alternative to traditional batch processing. In a flow reactor, small volumes of reactants are continuously mixed and reacted, allowing for better temperature control and minimizing the risk of thermal runaway. The use of microreactors can further enhance heat and mass transfer, leading to improved yields and selectivity.
Green Chemistry Principles:
Several principles of green chemistry can be applied to the synthesis of this compound:
Use of Safer Reagents: The traditional mixed acid system is highly corrosive and generates significant acidic waste. Alternative, greener nitrating agents are being explored. These include solid acid catalysts, such as zeolites or clays, which can be easily recovered and reused. sibran.ru Other options include using metal nitrates, like calcium nitrate (B79036) or copper nitrate, in conjunction with a milder acid, or employing reagents like urea (B33335) nitrate which can be safer to handle. rasayanjournal.co.inresearchgate.net Photochemical nitration using UV radiation in the presence of nitrite (B80452) ions is another emerging green alternative. researchgate.net
Atom Economy: The ideal synthesis would have a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. Optimizing reaction conditions to minimize by-product formation is crucial.
Use of Safer Solvents: While the nitration step itself may be conducted in the nitrating acid mixture, subsequent purification steps often involve organic solvents. The selection of greener solvents with lower toxicity and environmental impact is important. Supercritical fluids, such as carbon dioxide, are also being investigated as environmentally benign reaction media.
Waste Reduction: The generation of acidic waste from the nitration step is a major environmental concern. The use of recyclable solid acid catalysts can significantly reduce this waste stream. Neutralization of the acidic effluent should be performed carefully to minimize the release of harmful substances.
By incorporating these principles, the synthesis of this compound can be made safer, more efficient, and more environmentally responsible.
Computational Chemistry and Theoretical Investigations of 2 Bromo 6 Fluoro 4 Nitro 1,3 Benzothiazole
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Bromo-6-fluoro-4-nitro-1,3-benzothiazole at the atomic level. These methods allow for the detailed exploration of its geometry, electronic structure, and reactivity.
The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also elucidated through DFT. The calculated electronic properties provide a basis for understanding the molecule's reactivity and spectroscopic behavior.
Table 1: Predicted Optimized Geometrical Parameters of this compound (Illustrative)
| Parameter | Predicted Value (B3LYP/6-31G(d,p)) |
| Bond Lengths (Å) | |
| C-S | 1.75 |
| C=N | 1.30 |
| C-Br | 1.88 |
| C-F | 1.35 |
| C-NO₂ | 1.47 |
| **Bond Angles (°) ** | |
| S-C-N | 115 |
| C-C-Br | 121 |
| C-C-F | 119 |
| C-C-NO₂ | 118 |
Note: The values in this table are illustrative and based on typical bond lengths and angles for similar structures calculated using DFT methods.
Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
For this compound, the presence of the electron-withdrawing nitro and fluoro groups is expected to lower the energies of both the HOMO and LUMO. The distribution of the HOMO and LUMO across the molecule will pinpoint the most probable sites for electrophilic and nucleophilic attack, respectively. FMO analysis of related benzothiazole (B30560) compounds has been instrumental in predicting their bioactivation pathways. nih.gov
Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Illustrative)
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -7.5 |
| LUMO Energy | -3.2 |
| HOMO-LUMO Gap | 4.3 |
Note: These energy values are illustrative and represent expected trends for a molecule with strong electron-withdrawing groups.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, red areas typically indicate regions of high electron density (negative potential), while blue areas represent regions of low electron density (positive potential).
For this compound, the MEP surface is expected to show a significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the thiazole (B1198619) ring, making these sites susceptible to electrophilic attack. Conversely, positive potential would be anticipated around the hydrogen atoms of the benzene (B151609) ring and near the bromine atom, indicating sites prone to nucleophilic interaction. MEP analysis has been effectively used to investigate the reactive sites of similar halogenated and nitrated aromatic compounds. researchgate.net
Vibrational frequency analysis, performed computationally, predicts the vibrational modes of a molecule. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific atomic motions. For complex molecules like this compound, DFT calculations are essential for a detailed interpretation of the vibrational spectra. researchgate.netnih.gov
The simulated IR spectrum will exhibit characteristic peaks corresponding to the stretching and bending vibrations of its functional groups. Key expected vibrations would include C-Br, C-F, and C-S stretching, the asymmetric and symmetric stretching of the NO₂ group, and various vibrations associated with the benzothiazole ring system.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| NO₂ | Asymmetric Stretch | 1550-1580 |
| NO₂ | Symmetric Stretch | 1340-1360 |
| C-F | Stretch | 1200-1250 |
| C=N | Stretch | 1600-1630 |
| C-Br | Stretch | 550-650 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation and UV-Vis Simulations
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the electronic excited states of molecules. It allows for the simulation of UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. This is particularly useful for understanding the photophysical properties of compounds. For aromatic systems like benzothiazoles, TD-DFT can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com The electronic transitions in this compound are expected to be of the π → π* and n → π* type, characteristic of conjugated aromatic systems with heteroatoms.
Advanced Analysis of Intermolecular Interactions: Hirshfeld Surface Analysis and PIXEL Calculations
A comprehensive understanding of the crystalline structure and intermolecular forces of this compound would necessitate the use of Hirshfeld surface analysis and PIXEL calculations. These computational tools provide profound insights into how molecules interact with their neighbors in a crystal lattice, which is crucial for predicting the material's physical and chemical behaviors.
Hirshfeld Surface Analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. It maps the electron distribution of a molecule within its crystalline environment. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.
Key parameters derived from Hirshfeld analysis include:
d norm : A normalized contact distance that highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, which are crucial for identifying hydrogen bonds and other strong interactions.
PIXEL Calculations complement Hirshfeld analysis by providing a quantitative measure of the lattice energy, partitioned into its coulombic, polarization, dispersion, and repulsion components. This method allows for a detailed energetic breakdown of the intermolecular interactions, offering a deeper understanding of the forces governing the crystal packing. By calculating the interaction energies between molecular pairs, PIXEL analysis can identify the most significant interactions that stabilize the crystal structure.
A hypothetical PIXEL analysis for this compound would likely reveal strong contributions from the electrostatic interactions of the polar nitro group and the halogen atoms, as well as significant dispersion forces.
| Interaction Type | Description | Expected Significance |
| Coulombic | Electrostatic interactions between charge distributions. | High, due to the polar nitro group and halogen atoms. |
| Polarization | Induction effects from charge distributions. | Moderate. |
| Dispersion | van der Waals forces. | High, due to the presence of heavy atoms like bromine. |
| Repulsion | Short-range repulsive forces. | Significant at close contacts. |
Prediction and Characterization of Non-Linear Optical (NLO) Properties
The presence of electron-donating and electron-withdrawing groups within a conjugated π-system is a key indicator of potential non-linear optical (NLO) activity. The molecular structure of this compound, featuring a benzothiazole core with a strong electron-withdrawing nitro group, suggests that it could exhibit NLO properties. Organic molecules with significant NLO responses are of great interest for applications in optoelectronics, including optical data storage and signal processing.
The prediction and characterization of NLO properties are typically performed using quantum chemical calculations, often employing Density Functional Theory (DFT). The key parameters calculated to evaluate a molecule's NLO potential are the first and second hyperpolarizabilities.
Key NLO Parameters:
Polarizability (α) : A measure of the linear response of a molecule's electron cloud to an applied electric field.
First Hyperpolarizability (β) : This parameter quantifies the second-order NLO response and is a primary indicator of a material's potential for applications like second-harmonic generation (SHG). A non-zero β value is characteristic of non-centrosymmetric molecules.
Second Hyperpolarizability (γ) : This describes the third-order NLO response.
For this compound, theoretical calculations would likely be performed to determine these values. The presence of the nitro group is expected to create a significant dipole moment and enhance the intramolecular charge transfer, which are crucial for a large hyperpolarizability. The results of such calculations would indicate whether the compound is a promising candidate for further experimental investigation as an NLO material.
A hypothetical summary of calculated NLO properties for this compound might look like this, though it is important to note that these are illustrative values as specific research is not available.
| NLO Property | Symbol | Description | Hypothetical Value (a.u.) |
| Dipole Moment | µ | A measure of the molecule's overall polarity. | > 5 D |
| Average Polarizability | <α> | The average linear polarizability. | > 150 |
| First Hyperpolarizability | βtot | The total first hyperpolarizability. | > 1000 |
| Second Hyperpolarizability | γ | The second-order hyperpolarizability. | > 10000 |
Structure Activity Relationship Sar Studies of 2 Bromo 6 Fluoro 4 Nitro 1,3 Benzothiazole and Analogous Scaffolds
Elucidation of the Role of Bromine at the 2-Position on Biological Activity
The C-2 position of the benzothiazole (B30560) ring is a frequent site for substitution and plays a critical role in defining the molecule's biological activity. benthamscience.compensoft.net The introduction of a bromine atom at this position imparts specific electronic and steric properties that can significantly influence a compound's interaction with biological targets.
Halogen substituents, including bromine, at the C-2 position of the benzothiazole core have been shown to contribute to various pharmacological activities. For instance, halogenated 2-aminobenzothiazole (B30445) derivatives have demonstrated anticonvulsant properties. pharmacyjournal.in The presence of a bromo group can enhance the antibacterial activity of certain benzothiazole derivatives. nih.gov
In a series of "head-to-head" aniline-based bis-benzothiazole derivatives, the initial cyclization reaction to form the bis(benzothiazole)diamine involves the use of bromine. mdpi.com While this specific example doesn't directly place bromine at the C-2 position in the final active compounds, it highlights the utility of bromine in the synthesis of complex benzothiazole structures.
The nature of the substituent at the C-2 position is a key determinant of the biological activity of benzothiazole derivatives. Studies have shown that modifications at this position can lead to changes in anticancer, anti-tuberculosis, anticonvulsant, and anti-inflammatory properties. pharmacyjournal.in
Impact of Fluorine at the 6-Position on Modulating Pharmacological Profiles
The incorporation of fluorine into pharmacologically active molecules is a common strategy to enhance their therapeutic properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can lead to improved metabolic stability, increased binding affinity, and altered electronic characteristics. nih.govresearchgate.net
In the context of benzothiazoles, the introduction of a fluorine atom at the 6-position has been shown to have a significant impact on their pharmacological profiles. For example, some 6-fluoro benzothiazole derivatives have exhibited potent inhibition of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), enzymes relevant to Alzheimer's disease. ijper.org
Furthermore, research on N-alkylbromo-benzothiazoles has indicated that a strong electron-withdrawing group like fluorine at the 6-position can enhance cytotoxicity against specific cancer cell lines. nih.gov For instance, a 6-fluoro benzothiazole derivative displayed high potency against the leukemia THP-1 cancer cell line. nih.gov Similarly, the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles has been shown to block C-oxidation, leading to enhanced efficacy and potency against human breast and ovarian tumor xenografts. chemistryjournal.net
The strategic placement of fluorine can also improve metabolic stability. In a study on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, the substitution of a fluorine atom significantly increased the half-life in mouse liver microsomes. nih.gov This demonstrates the profound effect that fluorine at the 6-position can have on the pharmacokinetic properties of benzothiazole-based compounds.
A series of 6-fluoro-triazolo-benzothiazole derivatives were synthesized and evaluated for their in vitro antimitotic activity. pensoft.net Two compounds from this series, TZ2 and TZ9, were identified as the most active, demonstrating the potential of the 6-fluoro-benzothiazole scaffold in the development of anticancer agents. pensoft.net
Significance of the Nitro Group at the 4-Position for Target Interaction
The nitro group is a potent electron-withdrawing group that can significantly influence a molecule's electronic properties and its interactions with biological targets. nih.gov Its presence can lead to changes in polarity and can facilitate interactions with nucleophilic sites within protein structures. nih.gov
In the context of benzothiazole derivatives, the nitro group has been shown to be crucial for certain biological activities. For instance, in the development of inhibitors for Mycobacterium tuberculosis ATP phosphoribosyl transferase (HisG), a key enzyme in the histidine biosynthesis pathway, several active compounds contained a nitrobenzothiazole fragment. nih.govacs.org Virtual screening and subsequent enzymatic assays revealed that the nitro group of the nitrobenzothiazole moiety forms a tight hydrogen-bonding network with the backbone nitrogen atoms of the P-loop in the enzyme's active site. nih.gov This interaction is critical for the inhibitory activity of these compounds.
Furthermore, the position of the nitro group on the benzothiazole ring can be critical for activity. In the case of nitracrine, an anticancer drug, moving the nitro group from its original position on the acridine (B1665455) ring (a related heterocyclic system) leads to a decrease in activity. nih.gov This underscores the importance of the specific placement of the nitro group for optimal target interaction.
The crystal structure of 2-amino-4-nitrobenzothiazole reveals that the molecule exists as a resonance hybrid of two tautomers, and there is an indication that pi density from the amino-C-N portion of the molecule is partially transferred to the nitro group. researchgate.net This electronic delocalization can influence the molecule's ability to interact with its biological target.
Comparative Analysis of Substituent Effects at Various Positions (C-2, C-4, C-5, C-6, C-7) on Benzothiazole Bioactivity
The biological activity of benzothiazole derivatives is highly dependent on the type and position of substituents on the benzothiazole ring. mdpi.com A wide range of pharmacological activities can be achieved by strategic modifications at various positions.
C-2 Position: As discussed earlier, this position is crucial for defining the core activity of the molecule. Substitutions with phenyl and substituted phenyl groups have been associated with anticancer, anti-TB, anticonvulsant, and anti-inflammatory properties. pharmacyjournal.in The presence of hydrophobic moieties at this position can also contribute to cytotoxic activity against cancer cell lines. pharmacyjournal.in
C-4 Position: The introduction of a methoxy (B1213986) group (-OCH3) at this position in 2-mercaptobenzothiazole (B37678) has been shown to increase antibacterial activity, while a chloro group (-Cl) at the same position enhances antifungal activity. pharmacyjournal.in
C-5 Position: A 5-fluoro analogue of a series of fluorinated benzothiazole-substituted-4-hydroxycyclohexa-2,5-dienones showed the most potent antiproliferative activity. tandfonline.com
C-6 Position: The C-6 position is a key site for modification. The presence of a fluorine atom at this position can enhance anticancer activity. nih.gov Additionally, substitutions at the 2,6-positions of the benzothiazole nucleus have shown significant anticancer potential. nih.gov
C-7 Position: In a study of benzothiazole derivatives, the substitution of chloro and bromo groups at the C-7 position enhanced antibacterial action. nih.gov
The following table summarizes the impact of various substituents at different positions on the biological activity of benzothiazole derivatives:
| Position | Substituent | Observed Biological Activity |
| C-2 | Phenyl, Substituted Phenyl | Anticancer, Anti-TB, Anticonvulsant, Anti-inflammatory pharmacyjournal.in |
| C-2 | Hydrophobic moieties | Cytotoxic activity pharmacyjournal.in |
| C-4 | Methoxy (-OCH3) | Increased antibacterial activity pharmacyjournal.in |
| C-4 | Chloro (-Cl) | Increased antifungal activity pharmacyjournal.in |
| C-5 | Fluoro (-F) | Potent antiproliferative activity tandfonline.com |
| C-6 | Fluoro (-F) | Enhanced anticancer activity, BChE and AChE inhibition nih.govijper.org |
| C-7 | Chloro (-Cl), Bromo (-Br) | Enhanced antibacterial action nih.gov |
This comparative analysis highlights the versatility of the benzothiazole scaffold and the importance of a systematic approach to SAR studies to optimize the desired pharmacological profile.
Development of Pharmacophore Models for Rational Design of Benzothiazole Derivatives
Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. thaiscience.info By understanding the key pharmacophoric features, new and more potent derivatives can be designed rationally. nih.gov
Several pharmacophore models have been developed for various classes of benzothiazole derivatives. For example, a six-point pharmacophore model was developed for benzothiazole derivatives acting as potent p56lck inhibitors, an enzyme involved in inflammatory and autoimmune disorders. thaiscience.inforesearchgate.net This model, designated AADHRR.15, consists of one hydrophobic site (H), two hydrogen bond acceptors (A), one hydrogen bond donor (D), and two aromatic rings (R). thaiscience.inforesearchgate.net The model showed a high correlation with the experimental biological activity, indicating its predictive power. thaiscience.inforesearchgate.net
Another study on p56lck inhibitors identified a four-point pharmacophore (AADR) with two hydrogen bond acceptors, one hydrogen bond donor, and one aromatic ring. researchgate.net This highlights that different pharmacophore models can be generated depending on the specific set of compounds and the target being studied.
The development of these pharmacophore models serves as a valuable guide for the rational design of new benzothiazole derivatives with improved potency and selectivity. By using these models as 3D search queries, chemical databases can be screened to identify novel chemical entities with the desired pharmacological activity. thaiscience.info
Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. allsubjectjournal.com QSAR models are valuable tools for predicting the activity of new compounds and for understanding the structural features that are important for a particular biological effect. chula.ac.th
QSAR studies have been successfully applied to various series of benzothiazole derivatives. For instance, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) was performed on a series of benzothiazole derivatives as p56lck inhibitors. ijpsr.com The resulting models showed good predictive ability, with high correlation coefficients between the predicted and experimental activities. ijpsr.com
Another QSAR study on benzothiazole derivatives with anthelmintic activity utilized multiple linear regression (MLR) to develop a predictive model. allsubjectjournal.com The model demonstrated high predictability, with a squared correlation coefficient (r²) of 0.8004. allsubjectjournal.com
Group-based QSAR (GQSAR) is a more recent approach that correlates the contribution of specific molecular fragments or substituents with biological activity. chula.ac.th A GQSAR analysis of benzothiazole derivatives with anticancer potential revealed that the presence of hydrophobic groups at a specific position (R1) would potentiate the anticancer activity. chula.ac.th
These QSAR studies, along with pharmacophore modeling, provide a robust framework for the rational design and optimization of benzothiazole-based therapeutic agents. By understanding the quantitative relationship between structure and activity, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process.
Preclinical Biological and Pharmacological Investigations of 2 Bromo 6 Fluoro 4 Nitro 1,3 Benzothiazole Derivatives
In Vitro Antimicrobial Activity
The antimicrobial potential of benzothiazole (B30560) derivatives has been extensively studied, revealing a broad spectrum of activity against various pathogens. These investigations are crucial in the search for new agents to combat the growing challenge of antimicrobial resistance.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Pathogens
Numerous studies have demonstrated the antibacterial effects of fluoro-benzothiazole derivatives. For instance, a series of N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl}-nitrobenzamides were synthesized and screened for their antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net The results indicated that most of the synthesized compounds exhibited moderate to significant activity, with the presence and position of substituents on the benzothiazole moiety influencing the antibacterial efficacy. researchgate.net
In another study, thiazolidin-4-one derivatives of benzothiazole showed promising results. nih.gov Specifically, compounds with nitro and methoxy (B1213986) groups at the 4th position of the phenyl ring demonstrated enhanced antibacterial action. nih.gov Furthermore, the presence of a fluoro group in addition to a chloro group in 4-thiazolidinone (B1220212) derivatives was found to enhance their antibacterial potential, leading to broad-spectrum activity against both Gram-positive and Gram-negative organisms. researchgate.net
The synthesis of pyrimidinylbenzazolyl urea (B33335) derivatives containing a benzothiazole moiety also yielded compounds with notable antibacterial activity. nih.gov One such derivative displayed superior activity against Bacillus subtilis compared to the standard drug chloramphenicol. nih.gov Structure-activity relationship (SAR) studies highlighted that the substitution of a para-nitrophenyl (B135317) moiety at the 3rd and 5th positions of the pyrimidine (B1678525) ring enhanced bacterial inhibition. nih.gov
Similarly, chalcone-based benzothiazole derivatives have shown excellent antibacterial activity against various resistant bacterial strains, with some compounds exhibiting greater inhibition than the standard drug bismerthiazole. nih.gov The incorporation of heteroaryl moieties like pyridine-4-yl and furan-2-yl was found to improve antibacterial efficacy. nih.gov
Table 1: Antibacterial Activity of Benzothiazole Derivatives
| Derivative Class | Pathogen(s) | Key Findings |
|---|---|---|
| N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl}-nitrobenzamides | Staphylococcus aureus, Escherichia coli | Moderate to significant activity, influenced by substituent position. researchgate.net |
| Thiazolidin-4-one derivatives | Pseudomonas aeruginosa, Escherichia coli | Nitro and methoxy groups enhance activity. nih.gov |
| 4-Thiazolidinone derivatives with chloro and fluoro groups | Gram-positive and Gram-negative bacteria | Di-substitution with halogens enhanced antibacterial potential. researchgate.net |
| Pyrimidinylbenzazolyl urea derivatives | Bacillus subtilis | Superior activity to chloramphenicol, enhanced by para-nitrophenyl substitution. nih.gov |
| Chalcone-based derivatives | Resistant bacterial strains | Greater inhibition than bismerthiazole, improved by heteroaryl moieties. nih.gov |
| Benzothiazole clubbed isatin (B1672199) derivatives | E. coli, P. aeruginosa | Excellent activity, in some cases more potent than ciprofloxacin. nih.gov |
Antifungal Properties Against Clinically Relevant Fungal Strains
Benzothiazole derivatives have also been investigated for their antifungal properties. For example, Schiff bases of benzothiazole-triazole conjugates have shown noteworthy antifungal activities. jchemrev.com Similarly, sulfonamide-containing benzothiazoles and BTA-quinoline compounds have demonstrated promising results in inhibiting the growth of various fungal strains. jchemrev.com
A study on N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine (B178648) carboxamide derivatives, which were used to synthesize novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles and 1,3,4-oxadiazoles, revealed moderate to good antifungal activity against a panel of fungi including Candida albicans, Aspergillus niger, and Aspergillus flavus. nih.gov The investigation found that the triazolo-thiadiazole derivatives were more active than the 1,3,4-oxadiazole (B1194373) derivatives against all tested fungal strains. nih.gov
The development of resistance to existing antifungal agents underscores the need for new therapeutic options. nih.gov The 1,2,4-triazole (B32235) scaffold, often found in potent antifungal drugs, has been a focus of research. nih.gov Studies on benzimidazole-1,2,4-triazole hybrids showed good fungicidal activity, particularly when a fluoro or chloro substituent was present at the para-position of the phenyl ring. nih.gov
In Vitro Antitumor and Antiproliferative Potential
The antiproliferative effects of benzothiazole derivatives have made them promising candidates for the development of novel anticancer agents. nih.gov Their diverse chemical structures allow for modifications that can enhance their cytotoxic activity against various cancer cell lines.
Cytotoxicity Screening Against Human Cancer Cell Lines
Fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated potent cytotoxicity against human breast cancer cell lines, including MCF-7 and MDA 468, with GI50 values often less than 1 nM. nih.gov Notably, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was identified as a particularly potent broad-spectrum agent. nih.gov The position of the fluorine atom on the benzothiazole ring has been shown to influence the dose-response relationship in sensitive cell lines. nih.govbohrium.com
The antiproliferative activity of benzothiazole derivatives has been evaluated against a range of cancer cell lines. nih.gov For instance, certain pyrrolidine-based imidazo (B10784944) benzothiazole derivatives have shown significant anticancer activity against HepG2, MCF-7, and HeLa cell lines. nih.gov The incorporation of a fluorine atom at the 7th position of some derivatives was found to enhance their cytotoxicity. nih.gov
A library of phenylacetamide derivatives containing the benzothiazole nucleus was synthesized and tested for antiproliferative activity in paraganglioma and pancreatic cancer cell lines, showing marked viability reduction at low micromolar concentrations. nih.gov Similarly, novel 2-aminobenzothiazole (B30445) hybrids linked to other heterocyclic moieties have been assessed against HCT-116, HEPG-2, and MCF-7 cancer cell lines, with some compounds exhibiting potent antitumor effects. nih.gov
Furthermore, the synthesis of novel benzothiazole compounds and their evaluation against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines have identified compounds that significantly inhibit proliferation. nih.gov
Table 2: Cytotoxic Activity of Benzothiazole Derivatives Against Human Cancer Cell Lines
| Derivative Class | Cancer Cell Line(s) | Key Findings |
|---|---|---|
| Fluorinated 2-(4-aminophenyl)benzothiazoles | MCF-7, MDA 468 | Potent cytotoxicity (GI50 < 1 nM). nih.gov |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | Broad NCI panel | Potent broad-spectrum agent. nih.gov |
| Pyrrolidine based imidazo benzothiazole derivatives | HepG2, MCF-7, HeLa | Significant anticancer activity. nih.gov |
| Phenylacetamide derivatives with benzothiazole nucleus | Paraganglioma, Pancreatic cancer cells | Marked reduction in cell viability at low micromolar concentrations. nih.gov |
| 2-Aminobenzothiazole hybrids | HCT-116, HEPG-2, MCF-7 | Potent antitumor effects. nih.gov |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine | A431, A549, H1299 | Significant inhibition of proliferation. nih.gov |
Investigations into Radiosensitizing Capabilities
While direct investigations into the radiosensitizing capabilities of 2-Bromo-6-fluoro-4-nitro-1,3-benzothiazole are not extensively documented in the provided context, the antitumor properties of benzothiazole derivatives suggest a potential for such applications. The ability of these compounds to induce DNA damage and inhibit cell proliferation could synergize with radiation therapy. Further research is warranted to explore the potential of these derivatives as radiosensitizers in cancer treatment.
Preclinical Evaluation of Anticonvulsant Properties
The therapeutic potential of benzothiazole derivatives as anticonvulsant agents has been explored through various preclinical models. The primary screening for anticonvulsant activity is often conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice, which represent models for generalized tonic-clonic and myoclonic seizures, respectively. Neurotoxicity is typically assessed using the rotarod test.
In one study, a series of new benztriazoles featuring a mercapto-triazole substituent attached to a benzothiazole core were synthesized and evaluated. nih.gov Among these, compounds 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5i) and 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (5j) demonstrated significant potency. nih.gov Compound 5j, in particular, exhibited a high protective index (PI), which is the ratio of the median toxic dose (TD₅₀) to the median effective dose (ED₅₀), suggesting a favorable safety profile in these preclinical models. nih.gov Its PI values were superior to those of the standard drugs used as positive controls in the study. nih.gov
Another series of 6-(substituted-phenyl)thiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazole derivatives also showed promising anticonvulsant activity. nih.govmdpi.com The compound 6-(4-fluorophenyl)thiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazole (3c) was particularly effective against MES-induced seizures. nih.govmdpi.com Furthermore, 6-(4-Propoxyphenyl)thiazolo[3,2-b] researchgate.netnih.govresearchgate.nettriazole (5b) was active in both MES and PTZ screens, with a PI value in the PTZ test that was higher than that of the established antiepileptic drug carbamazepine. nih.govmdpi.com
The structural features common to many active anticonvulsant compounds include a hydrophobic unit, an electron donor group, and a hydrogen bond acceptor/donor domain. mdpi.com The design of novel benzothiazole derivatives often incorporates these features to enhance their potential efficacy. researchgate.netijnrd.org
| Compound | Test | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) | Reference |
|---|---|---|---|---|---|
| 5i | MES | 50.8 | >400 | >7.87 | nih.gov |
| 5i | scPTZ | 76.0 | >400 | >5.26 | nih.gov |
| 5j | MES | 54.8 | 491 | 8.96 | nih.gov |
| 5j | scPTZ | 52.8 | 491 | 9.30 | nih.gov |
| 3c | MES | 49.1 | 94.1 | 1.9 | nih.govmdpi.com |
| 5b | scPTZ | 63.4 | 105.6 | 1.7 | nih.govmdpi.com |
Preclinical Assessment of Antitubercular Activity and Target Specificity (e.g., DprE1)
A class of compounds known as 1,3-benzothiazin-4-ones (BTZs), which share a structural resemblance to the benzothiazole core, have emerged as potent antitubercular agents. nih.gov The most advanced candidates, BTZ043 and PBTZ169 , demonstrate nanomolar activity against Mycobacterium tuberculosis and function by inhibiting the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). nih.gov This enzyme is critical for the synthesis of the mycobacterial cell wall. nih.gov
The mechanism of action involves the nitro group, typically at the C-8 position of the BTZ scaffold, which is crucial for the potent, mechanism-based inhibition of DprE1. nih.gov Studies on halogenated non-nitro BTZs have shown a significant loss of antimycobacterial activity, reinforcing the essential role of the nitro group for high in vitro potency. nih.gov For instance, a series of halogenated non-nitro BTZs were tested against M. tuberculosis H37Rv, with only one compound showing weak inhibition at a high concentration (60 µM), while others were inactive. nih.gov
In contrast, the development of new nitrobenzothiazinone (BTZ) congeners continues to yield promising results. A library of BTZ derivatives linked to 1,2,3-triazole hybrids was synthesized and evaluated for antitubercular activity. researchgate.net Several of these compounds displayed significant in vitro potency against M. tuberculosis H37Rv, with minimum inhibitory concentrations (MIC) as low as 0.03–0.12 µg/mL. researchgate.net The most promising compounds were also found to be potent against drug-resistant strains of M. tuberculosis and demonstrated bactericidal efficacy in time-kill kinetic studies. researchgate.net
| Compound | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| BTZ043 | M. tuberculosis H37Rv | 0.001 | nih.gov |
| Compound 5o (triazole hybrid) | M. tuberculosis H37Rv | 0.5 | researchgate.net |
| Compound 9a (triazole hybrid) | M. tuberculosis H37Rv | 0.12 | researchgate.net |
| Compound 9d (triazole hybrid) | M. tuberculosis H37Rv | 0.06 | researchgate.net |
| Compound 9d (triazole hybrid) | DR Mtb | 0.06–0.25 | researchgate.net |
Other Emerging Biological Activities of Benzothiazole Derivatives
Anti-inflammatory and Analgesic Effects
Benzothiazole derivatives have been widely investigated for their anti-inflammatory and analgesic properties. researchgate.netamazonaws.comexcli.de Preclinical studies often use the carrageenan-induced rat paw edema model to assess anti-inflammatory activity and various nociceptive models, such as the hot plate test, for analgesic effects.
A study involving new derivatives of benzothiazole bearing benzenesulphonamide and carboxamide moieties identified several potent compounds. researchgate.net Compounds 17c and 17i showed significant inhibition of carrageenan-induced rat paw edema, with inhibition rates reaching up to 80% and 78%, respectively, after 3 hours. researchgate.net In analgesic tests, compounds 17c , 17g , and 17i demonstrated considerable efficacy, with ED₅₀ values comparable to the standard drug celecoxib. researchgate.net
Another study on 2-(6-acetamidobenzo[d]thiazol-2-ylcarbamoyl)benzoic acid derivatives also reported significant anti-inflammatory and analgesic activities. In the carrageenan-induced edema model, a 200 mg/kg dose of a test compound resulted in 70.5% inhibition, which was comparable to the 76.92% inhibition by the standard drug. amazonaws.com The same compound also exhibited notable analgesic effects in the hot plate test. amazonaws.com
| Compound | Time (h) | Inhibition (%) | Reference |
|---|---|---|---|
| 17c | 1 | 72 | researchgate.net |
| 2 | 76 | researchgate.net | |
| 3 | 80 | researchgate.net | |
| 17i | 1 | 64 | researchgate.net |
| 2 | 73 | researchgate.net | |
| 3 | 78 | researchgate.net | |
| BT Derivative | 3 | 70.5 | amazonaws.com |
| Compound | Time after administration (h) | ED₅₀ (µM/kg) | Reference |
|---|---|---|---|
| 17c | 0.5 | 96 | researchgate.net |
| 1 | 102 | researchgate.net | |
| 2 | 89 | researchgate.net | |
| 17i | 0.5 | 84 | researchgate.net |
| 1 | 72 | researchgate.net | |
| 2 | 69 | researchgate.net |
Antiviral Properties
The benzothiazole scaffold has been identified as a promising nucleus for the development of antiviral agents. Research has shown that certain derivatives possess selective inhibitory activity against specific viruses.
An investigation into a series of 6-benzoyl-benzothiazolin-2-one derivatives revealed selective in vitro activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov Several compounds from this series, including 6-(3-fluorobenzoyl)benzothiazolin-2-one and 6-(3-bromobenzoyl)benzothiazolin-2-one , were among the most active, with selectivity indices ranging from 10 to 20. nih.gov Notably, these compounds were inactive against a range of other DNA and RNA viruses, such as herpes simplex virus (HSV-1, HSV-2) and human immunodeficiency virus (HIV), highlighting their specific antiviral profile. nih.gov The active compounds were also effective against ganciclovir-resistant HCMV isolates and thymidine (B127349) kinase-deficient VZV strains. nih.gov
Anthelmintic Activity
The anthelmintic potential of benzothiazole derivatives has been demonstrated in several preclinical studies. These investigations typically use earthworms, such as Pheretima posthuma, as a model organism to evaluate the time taken for paralysis and death of the worms upon exposure to the test compounds.
In one study, a series of novel benzothiazole derivatives were synthesized and tested for anthelmintic activity at various concentrations. The results were compared against the standard drug albendazole (B1665689). Several synthesized compounds, designated 3a , 3b , and 3d , showed significant anthelmintic effects. For example, at a concentration of 0.5% w/v, compound 3a caused paralysis in 12 minutes and death in 28 minutes, which was comparable to albendazole (paralysis in 10 minutes, death in 23 minutes).
Another study focused on synthesizing fluoro benzothiazole Schiff's bases and reported promising anthelmintic activity for some of the new moieties. excli.de The synthesis involved converting 4-fluoro-3-chloroaniline into 2-amino-6-fluoro-7-chlorobenzothiazole , which was then used to create various Schiff's base derivatives. excli.de
| Compound | Paralysis Time (min) | Death Time (min) | Reference |
|---|---|---|---|
| Albendazole (Standard) | 10 | 23 | |
| 3a | 12 | 28 | |
| 3b | 21 | 38 | |
| 3d | 23 | 44 |
Enzyme Inhibition Studies (e.g., Protein Tyrosine Kinase, Carbonic Anhydrase)
The benzothiazole nucleus is a recognized scaffold for designing inhibitors of various enzymes implicated in disease, including protein tyrosine kinases and carbonic anhydrases.
Protein Tyrosine Kinase Inhibition: Epidermal growth factor receptor (EGFR) tyrosine kinase is a key target in cancer therapy. Several studies have focused on designing benzothiazole derivatives as EGFR inhibitors. researchgate.netnih.gov In one study, new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives were designed and evaluated for their antitumor activity. Compound 3 from this series showed a potent GI₅₀ (50% growth inhibition) value of 22.3 nM against the NCI-H522 non-small cell lung cancer cell line. Another investigation identified two hydrazone derivatives of benzothiazole, compounds 39 and 40 , as potent EGFR inhibitors with IC₅₀ values of 24.58 nM and 30.42 nM, respectively, comparable to the reference drug lapatinib (B449) (IC₅₀ = 17.38 nM). researchgate.net
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are metalloenzymes that are targets for various therapeutic agents. Benzothiazole derivatives, particularly those incorporating a sulfonamide group, have been investigated as CA inhibitors. A study on aromatic bis-ureido-substituted benzenesulfonamides showed effective inhibition against several human carbonic anhydrase (hCA) isoforms. These compounds were particularly potent against the tumor-associated isoforms hCA IX and hCA XII, with inhibition constants (Kᵢ) in the low nanomolar range. For example, some of the synthesized compounds displayed Kᵢ values between 6.73–835 nM against hCA IX and 5.02–429 nM against hCA XII. Another series of benzenesulfonamides incorporating a 1,2,3-triazole moiety also showed good inhibition profiles against hCA IX, with Kᵢ values ranging from 16.4 to 66.0 nM.
| Derivative Type | Target Enzyme | Compound | Inhibition Value (Kᵢ/IC₅₀/GI₅₀) | Reference |
|---|---|---|---|---|
| Pyrimido[2,1-b]benzothiazole | EGFR-TK (Growth Inhibition) | Compound 3 | 22.3 nM (GI₅₀) | |
| Benzothiazole-Hydrazone | EGFR-TK | Compound 39 | 24.58 nM (IC₅₀) | researchgate.net |
| Benzothiazole-Hydrazone | EGFR-TK | Compound 40 | 30.42 nM (IC₅₀) | researchgate.net |
| Bis-ureido-benzenesulfonamide | hCA IX | Multiple | 6.73 - 835 nM (Kᵢ) | |
| Bis-ureido-benzenesulfonamide | hCA XII | Multiple | 5.02 - 429 nM (Kᵢ) | |
| Triazole-benzenesulfonamide | hCA IX | Multiple | 16.4 - 66.0 nM (Kᵢ) |
Molecular Docking and Molecular Dynamics for Ligand-Target Interactions
Extensive searches of scientific literature and chemical databases did not yield specific studies on the molecular docking and molecular dynamics of this compound. While the benzothiazole scaffold is a subject of interest in medicinal chemistry, with numerous studies on various derivatives, research focusing on the specific substitution pattern of a bromo group at position 2, a fluoro group at position 6, and a nitro group at position 4 in conjunction with molecular modeling is not publicly available at this time.
Characterization of Binding Affinities and Interaction Modes
There is no available data from molecular docking or other computational studies to characterize the binding affinities (such as docking scores or binding free energies) and interaction modes of this compound with any biological target.
Identification of Key Amino Acid Residues in Binding Pockets
As no molecular docking studies have been reported for this compound, there is no information available regarding the key amino acid residues that would be involved in its binding to a protein's active site or binding pocket.
Potential Applications and Future Research Trajectories for 2 Bromo 6 Fluoro 4 Nitro 1,3 Benzothiazole
Contribution to Advanced Medicinal Chemistry Scaffolds for Drug Discovery
The benzothiazole (B30560) nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. jchemrev.comjchemrev.com The incorporation of bromine, fluorine, and a nitro group into the benzothiazole scaffold of 2-Bromo-6-fluoro-4-nitro-1,3-benzothiazole offers a unique combination of properties that could be exploited for the development of novel therapeutic agents.
Halogen atoms, such as bromine and fluorine, are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine, in particular, can enhance metabolic stability, binding affinity, and membrane permeability. The nitro group, a strong electron-withdrawing group, can participate in crucial interactions with biological targets and is a common feature in many antimicrobial and anticancer agents.
The strategic placement of these functional groups on the benzothiazole ring system provides a versatile platform for the design of new drugs. Researchers can envision using this compound as a starting material to synthesize a library of derivatives with potential applications in various therapeutic areas. For instance, the bromine atom at the 2-position is a synthetically useful handle for introducing a variety of substituents through cross-coupling reactions, allowing for the exploration of a vast chemical space.
| Therapeutic Area | Rationale for Potential Application | Key Structural Features |
|---|---|---|
| Anticancer | Nitroaromatic compounds and benzothiazoles have shown cytotoxic activity against various cancer cell lines. | Nitro group, Benzothiazole core |
| Antimicrobial | The benzothiazole scaffold is present in numerous antimicrobial agents. The nitro group can contribute to the mechanism of action. | Benzothiazole core, Nitro group |
| Anti-inflammatory | Certain benzothiazole derivatives have demonstrated anti-inflammatory properties. | Benzothiazole core |
| Antiviral | Benzothiazole derivatives have been investigated for their antiviral activities, including against HIV. jchemrev.com | Benzothiazole core |
Exploration in Agrochemical Development as Fungicidal or Herbicidal Agents
The agrochemical industry is in constant need of new active ingredients to manage pests and weeds effectively. A patent for a structurally related compound, 2-bromo-4-fluoro-6-nitrophenol, highlights its broad-spectrum agricultural bactericidal activity and its inhibitory effect on weeds. google.com This suggests that this compound could also possess valuable properties for crop protection.
The combination of a halogenated phenyl ring and a nitro group is a common motif in many successful agrochemicals. These functional groups can enhance the efficacy and selectivity of the compound. The benzothiazole moiety itself is found in some commercial herbicides. Therefore, it is plausible that this compound and its derivatives could be developed as novel fungicides or herbicides. Further research in this area would involve the synthesis and screening of related compounds for their activity against a range of plant pathogens and weed species.
Utility in Materials Science for Novel Functional Materials
Benzothiadiazole (BTD), a related heterocyclic system, is recognized as a versatile building block for fluorescent materials with applications in optical sensing and electronic devices. mdpi.com The unique electronic properties of the BTD core, combined with its photostability and thermal stability, make it an attractive component for the design of functional organic materials. mdpi.com
Given the structural similarities, this compound could also serve as a valuable synthon in materials science. The presence of the electron-withdrawing nitro group and the polarizable bromine and fluorine atoms can significantly influence the electronic and photophysical properties of materials incorporating this unit. Potential applications could include:
Organic Light-Emitting Diodes (OLEDs): The benzothiazole core could be incorporated into the emissive layer of OLEDs.
Organic Photovoltaics (OPVs): The electron-accepting nature of the nitro-substituted benzothiazole could be utilized in the design of new acceptor materials for organic solar cells.
Chemical Sensors: The reactivity of the bromo-substituent could be exploited for the development of chemosensors where a change in fluorescence or color occurs upon reaction with a specific analyte.
Future Directions and Emerging Research Avenues
The full potential of this compound is yet to be unlocked. Future research efforts are expected to focus on several key areas:
A promising strategy in drug discovery and materials science is the creation of hybrid molecules that combine two or more pharmacophores or functional units to achieve synergistic or novel properties. mdpi.com Starting from this compound, a diverse range of hybrid molecules can be synthesized. For example, the bromine at the 2-position can be readily displaced by various nucleophiles or participate in cross-coupling reactions to link the benzothiazole core to other bioactive moieties or functional groups.
Should any derivatives of this compound exhibit significant biological activity, detailed mechanistic studies will be crucial to understand their mode of action. This would involve identifying the specific cellular targets and pathways that are modulated by the compound. Techniques such as enzyme inhibition assays, gene expression profiling, and cellular imaging would be employed to elucidate the underlying mechanisms.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-bromo-6-fluoro-4-nitro-1,3-benzothiazole, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves sequential functionalization of the benzothiazole core. Bromination and fluorination are typically performed using reagents like CuBr and fluorine donors under controlled temperatures (e.g., 333 K in acetonitrile) to ensure regioselectivity. Nitration can follow via mixed acid systems (HNO₃/H₂SO₄). Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize by-products. Crystallization from non-polar solvents (e.g., heptane) improves purity .
Q. How is the purity and structural integrity of this compound verified post-synthesis?
- Methodological Answer : Characterization involves a combination of techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and absence of impurities.
- Mass Spectrometry : High-resolution MS to validate molecular weight.
- Elemental Analysis : Confirms C, H, N, S, Br, and F content within ±0.3% of theoretical values.
- HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a precursor for bioactive derivatives. For example, nitro groups can be reduced to amines for further functionalization into antimicrobial or anticancer agents. Its halogenated structure enhances binding to biological targets, such as enzymes or receptors, via halogen bonding. In vitro assays (e.g., MIC tests for antimicrobial activity) guide structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nitro and fluorine groups deactivate the benzothiazole ring, directing cross-coupling (e.g., Suzuki-Miyaura) to the bromine site. Steric hindrance from substituents at positions 4 and 6 may slow reaction kinetics. Optimization involves:
- Catalyst Selection : Pd(PPh₃)₄ for milder conditions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature Control : 60–80°C to balance reactivity and decomposition risks. Monitoring via GC-MS ensures regioselectivity .
Q. What crystallographic insights exist for halogenated benzothiazoles, and how do intermolecular interactions affect material properties?
- Methodological Answer : Single-crystal X-ray diffraction reveals that the thiazole ring and aryl substituents exhibit planarity deviations (e.g., 7.45° twist in related structures). Intermolecular interactions, such as π-π stacking (3.8–4.0 Å distances) and S···Br contacts (3.5 Å), stabilize the crystal lattice. These interactions influence solubility and melting points, critical for designing co-crystals or pharmaceutical formulations .
Q. How can computational methods predict the biological activity of derivatives of this compound?
- Methodological Answer :
- Docking Studies : Molecular docking with target proteins (e.g., bacterial DNA gyrase) identifies potential binding modes.
- QSAR Modeling : Regression analysis of substituent properties (e.g., Hammett σ values) correlates with bioactivity data.
- DFT Calculations : Electron density maps predict reactivity at specific sites (e.g., nitro group reduction potential). Validation via in vitro assays ensures model accuracy .
Q. What strategies mitigate decomposition risks during storage of nitro-substituted benzothiazoles?
- Methodological Answer : Decomposition is minimized by:
- Storage Conditions : Argon atmosphere, desiccated at –20°C to prevent hydrolysis.
- Light Avoidance : Amber glassware to block UV-induced degradation.
- Stability Monitoring : Periodic HPLC checks for nitro group reduction or bromine loss. Contamination risks are reduced using sealed, non-reactive containers (e.g., PTFE-lined caps) .
Data Contradictions and Resolution
Q. Conflicting reports exist on the antimicrobial efficacy of nitro-benzothiazole derivatives. How can these discrepancies be addressed experimentally?
- Methodological Answer : Contradictions often arise from assay variability. Standardization steps include:
- Consistent Strains : Use ATCC microbial strains with documented susceptibility.
- Control Compounds : Benchmark against known antibiotics (e.g., ciprofloxacin).
- Dose-Response Curves : IC₅₀/IC₉₀ comparisons across multiple replicates.
- Mechanistic Studies : Fluorescence microscopy or flow cytometry to confirm membrane disruption vs. metabolic inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
